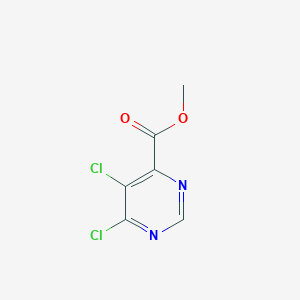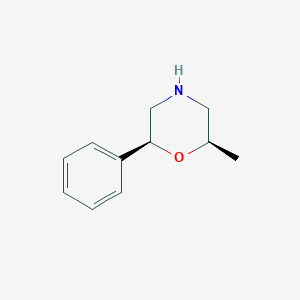![molecular formula C6H7F3O B6283799 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one CAS No. 1932033-20-9](/img/no-structure.png)
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at low temperatures to ensure the stability of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This increased membrane permeability can lead to enhanced binding affinity and selectivity for target proteins, resulting in potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(1S,2S)-2-(difluoromethyl)cyclopropyl]ethan-1-one
- 1-[(1S,2S)-2-(fluoromethyl)cyclopropyl]ethan-1-one
- 1-[(1S,2S)-2-(methyl)cyclopropyl]ethan-1-one
Uniqueness
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new pharmaceuticals and agrochemicals, as well as in materials science.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves the conversion of a cyclopropane derivative to the desired ketone through a series of reactions.", "Starting Materials": [ "1,1,1-Trifluoro-2-bromoethane", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 1,1,1-Trifluoro-2-bromoethane by reacting 1,1,1-Trifluoroethane with Bromine in the presence of Sodium hydroxide.", "Step 2: Preparation of 1,1,1-Trifluoro-2-cyclopropylethane by reacting 1,1,1-Trifluoro-2-bromoethane with Cyclopropane in the presence of Sodium hydride.", "Step 3: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol by reacting 1,1,1-Trifluoro-2-cyclopropylethane with Hydrochloric acid in Methanol.", "Step 4: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one by reacting 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol with Sodium bicarbonate in Ethyl acetate and then with Sodium chloride in Water." ] } | |
Número CAS |
1932033-20-9 |
Fórmula molecular |
C6H7F3O |
Peso molecular |
152.1 |
Pureza |
91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




